2,5-dibromo-4-chloro-1,3-thiazole
Description
2,5-Dibromo-4-chloro-1,3-thiazole (CAS: 57314-10-0) is a halogenated heterocyclic compound with the molecular formula C₃Br₂ClNS and a molecular weight of 277.365 g/mol. Its structure features a thiazole core substituted with bromine at positions 2 and 5, and chlorine at position 4 (Figure 1).
Properties
CAS No. |
57314-10-0 |
|---|---|
Molecular Formula |
C3Br2ClNS |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Chlorination
Copper-Mediated Regioselective Halogenation
Copper(I) Bromide/Iodide Systems
Copper-mediated halogenation offers superior regiocontrol. As demonstrated by Castagnolo et al., 2-amino-1,3-thiazoles undergo direct bromination at specific positions using CuBr in dimethylformamide (DMF). For 2,5-dibromo-4-chloro-1,3-thiazole, this method involves:
-
Chlorination of 2-amino-4-bromothiazole using CuCl₂.
-
Subsequent bromination with CuBr under microwave irradiation (130°C, 10 min).
Advantages :
-
Microwave-assisted reactions reduce time from hours to minutes.
Mechanistic Insight :
Copper coordinates to the thiazole nitrogen, polarizing the ring and directing halogens to the 2 and 5 positions. The amino group at position 2 is replaced via nucleophilic substitution.
Lithium-Halogen Exchange Reactions
Metallation with n-Butyllithium
Metallation at low temperatures (-78°C) enables precise functionalization. Starting with 2,4-dibromothiazole, treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) generates a lithium intermediate at position 5. Quenching with chlorine gas (Cl₂) introduces the chloro group, yielding this compound.
Reaction Schema :
Critical Parameters :
-
Stoichiometry : Excess Cl₂ ensures complete substitution.
-
Side Reactions : Competing 2-bromo substitution occurs if temperatures exceed -60°C.
Multi-Step Synthesis via Thiazole Precursors
Hantzsch Thiazole Synthesis with Halogenated Intermediates
The Hantzsch method constructs the thiazole ring de novo from α-haloketones and thioureas. For this compound:
-
Step 1 : React 1,3-dibromo-2-chloroacetone with thiourea in ethanol.
-
Step 2 : Cyclize under reflux to form 4-chloro-2-bromothiazole.
Yield Optimization :
-
Solvent Choice : Ethanol maximizes cyclization efficiency.
-
Purification : Recrystallization from hexane/ethyl acetate mixtures achieves >95% purity.
Comparative Analysis of Preparation Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|---|
| Direct Halogenation | Br₂, FeBr₃ | 0–25 | 60–70 | Moderate | Industrial |
| Copper-Mediated | CuBr, CuCl₂ | 130 (microwave) | 80–85 | High | Lab-scale |
| Lithium Exchange | n-BuLi, Cl₂ | -78 | 70–75 | High | Lab-scale |
| Hantzsch Synthesis | 1,3-Dibromo-2-chloroacetone | 80 (reflux) | 65–70 | Moderate | Pilot-scale |
Mechanistic Considerations and Challenges
Electrophilic vs. Nucleophilic Pathways
Byproduct Formation
-
Tribromothiazoles : Common in direct bromination unless stoichiometry is tightly controlled.
-
Desulfurization : Occurs under prolonged microwave exposure in copper-mediated reactions.
Industrial and Environmental Implications
Green Chemistry Metrics
Cost-Benefit Analysis
-
Direct Halogenation : Low cost but poor yield.
-
Lithium-Based Routes : High purity but prohibitive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-chloro-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions to form more complex thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, thiols, and thioethers. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
2,5-Dibromo-4-chloro-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Agriculture: The compound is used in the development of pesticides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-chloro-1,3-thiazole involves its interaction with various molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazoles and their derivatives are widely studied due to their biological relevance. Below, 2,5-dibromo-4-chloro-1,3-thiazole is compared to three classes of analogs: halogenated thiazoles, amino/acyl-substituted thiazoles, and related heterocycles (e.g., triazoles, pyrazoles).
Halogenated Thiazoles
- 2,4-Dichloro-1,3-thiazole : This analog lacks bromine substituents but shares chlorine atoms. The absence of bromine reduces molecular weight (MW: 150.02 g/mol) and lipophilicity (estimated LogP < 2.0). Such differences may lower metabolic stability but improve aqueous solubility, making it more suitable for certain medicinal chemistry applications.
- 5-Bromo-2-chloro-1,3-thiazole : With one fewer bromine atom, this compound (MW: 213.33 g/mol) is less lipophilic (LogP ~2.5) than the target molecule. The reduced halogenation may decrease electrophilic reactivity, impacting its utility in nucleophilic substitution reactions .
Table 1: Comparison of Halogenated Thiazoles
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Features |
|---|---|---|---|---|
| This compound | C₃Br₂ClNS | 277.36 | 3.32 | High lipophilicity, polyhalogenated |
| 2,4-Dichloro-1,3-thiazole | C₃Cl₂NS | 150.02 | ~1.8 | Lower stability, higher solubility |
| 5-Bromo-2-chloro-1,3-thiazole | C₃BrClNS | 213.33 | ~2.5 | Moderate reactivity, versatile |
Amino/Acyl-Substituted Thiazoles
- 5-Acyl-2-amino-1,3-thiazoles: These derivatives, synthesized via reactions of thiaazadienes with α-halo ketones , exhibit distinct electronic properties due to electron-donating amino (-NH₂) and acyl (-COR) groups. For example, 5-acetyl-2-amino-1,3-thiazole (MW: 156.18 g/mol, LogP ~1.2) shows reduced lipophilicity compared to the target compound, favoring interactions in polar biological environments. Such analogs are often prioritized in drug discovery for their balanced pharmacokinetic profiles .
- However, the absence of halogens limits their electrophilicity, reducing suitability for covalent inhibition strategies .
Related Heterocycles
- 1,2,4-Triazoles: Compounds like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (MW: 441.03 g/mol) are synthesized via hydrazide cyclization . While triazoles exhibit diverse bioactivity, their nitrogen-rich cores differ in electronic properties from thiazoles, influencing redox stability and hydrogen-bonding capacity.
- Pyrazoles : Pyrazole derivatives (e.g., styryl quinazolines ) often display higher solubility but lack the sulfur atom critical for thiazole-mediated interactions (e.g., metal chelation).
Research Findings and Implications
Stability and Reactivity
In contrast, amino-substituted thiazoles are more prone to oxidation or hydrolysis, limiting their utility under acidic conditions .
Q & A
Q. Q1. What are the optimal synthetic routes for 2,5-dibromo-4-chloro-1,3-thiazole, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Hantzsch condensation (common for thiazoles) using α-bromoketones and thiourea derivatives . Key parameters include:
- Temperature control : Maintain reflux conditions (~100–120°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under classical heating) and improves yields (96% vs. 84%) by enabling rapid energy transfer .
Characterization : Use 1H/13C NMR to confirm substituent positions, IR spectroscopy for C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) stretching, and mass spectrometry (Exact Mass: 274.781 g/mol) .
Structural and Reactivity Analysis
Q. Q2. How do the bromine and chlorine substituents influence the reactivity of this compound?
Methodological Answer:
- Electron-withdrawing effects : Bromine (2,5-positions) and chlorine (4-position) deactivate the thiazole ring, directing electrophilic substitution to less hindered sites.
- Steric hindrance : The chloro group at position 4 reduces accessibility for nucleophilic attacks, favoring reactions at the 2- and 5-bromo sites .
- Cross-coupling potential : Bromine atoms enable Suzuki-Miyaura or Ullmann reactions for functionalization, critical in medicinal chemistry .
Advanced Synthetic Challenges
Q. Q3. How can researchers resolve contradictions in reported yields for microwave-assisted vs. classical synthesis?
Methodological Answer: Discrepancies arise from solvent polarity and energy distribution :
- Microwave conditions (200 W, 100°C in water) accelerate reactions via uniform heating, reducing decomposition .
- Classical methods (reflux in methanol) may suffer from thermal gradients, lowering yields.
Troubleshooting : - Monitor reaction progress with TLC (e.g., Sorbfil plates) .
- Optimize equivalents (e.g., 2:1 sulfinate:thiazole ratio) and inert atmospheres to suppress oxidation .
Biological Activity and Mechanisms
Q. Q4. What methodologies are used to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Antimicrobial assays : Disk diffusion or microdilution against E. coli or C. albicans; compare zones of inhibition with controls .
- Antiproliferative studies : Use HepG2 or CHO cell lines with MTT assays. Derivatives with sulfone groups show enhanced activity (IC₅₀ ~10 µM) .
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify molecular targets .
Computational and Mechanistic Studies
Q. Q5. How can molecular docking predict interactions between this compound and biological targets?
Methodological Answer:
- Protein preparation : Retrieve target structures (e.g., enzymes) from PDB; optimize with AutoDock Tools .
- Ligand parameterization : Assign charges and torsions using GAFF force fields .
- Docking simulations : Use AutoDock Vina to predict binding poses; validate with MD simulations (e.g., GROMACS ) .
Example : Docking into C. albicans CYP51 revealed halogen bonding with heme, explaining antifungal activity .
Data Interpretation and Contradictions
Q. Q6. How should researchers address conflicting bioactivity data across similar thiazole derivatives?
Methodological Answer:
- Control experiments : Verify purity (>98% via HPLC) and exclude solvent artifacts .
- Structural analogs : Compare substituent effects (e.g., iodine vs. bromine at position 4 alters lipophilicity (LogP 3.32 vs. 2.89)) .
- Statistical analysis : Apply ANOVA to assess significance; report confidence intervals .
Pharmacological Development
Q. Q7. What strategies improve the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
